molecular formula C14H16O B14716993 1-(4-Phenylcyclohex-3-en-1-yl)ethanone CAS No. 21181-44-2

1-(4-Phenylcyclohex-3-en-1-yl)ethanone

Cat. No.: B14716993
CAS No.: 21181-44-2
M. Wt: 200.28 g/mol
InChI Key: XMEYAWIZUPUTKN-UHFFFAOYSA-N
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Description

1-(4-Phenylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C14H16O It is characterized by a phenyl group attached to a cyclohexene ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile. The specific diene and dienophile required for this synthesis are typically chosen based on the desired product structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Diels-Alder reaction remains a common approach due to its efficiency in forming cyclohexene derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ethanone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include halogenated compounds or other substituted derivatives.

Scientific Research Applications

1-(4-Phenylcyclohex-3-en-1-yl)ethanone has various applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Phenylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

  • 1-(4-Methylcyclohex-3-en-1-yl)ethanone
  • 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone

Comparison: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with methyl or dimethyl groups. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role .

Properties

CAS No.

21181-44-2

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-phenylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3

InChI Key

XMEYAWIZUPUTKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(=CC1)C2=CC=CC=C2

Origin of Product

United States

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